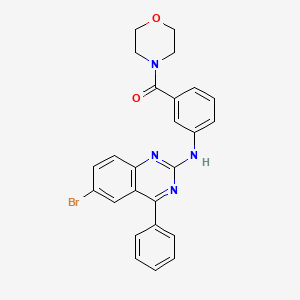

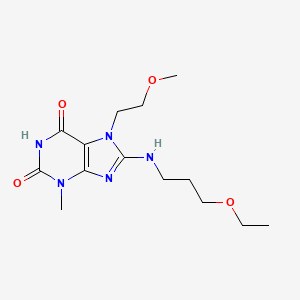

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is a synthetic molecule that is likely to be of interest due to its structural features which suggest potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, as described in the first paper, involves cyclocondensation followed by cyclopropanation . Similarly, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone includes condensation, amination, and cyclisation steps . These methods could potentially be adapted for the synthesis of the compound of interest, suggesting that a multi-step synthetic route involving condensation and cyclisation reactions may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 2D DQF-COSY and 2D NOESY NMR analysis , as well as single crystal X-ray diffraction . These techniques are crucial for confirming the structure of complex organic molecules and could be employed to analyze the molecular structure of 3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the reactivity of certain functional groups. For example, the presence of a morpholino group in the compound synthesized in the second paper suggests that similar reactivity could be expected in the compound of interest, given its morpholino moiety. The bromo and amino groups in these compounds are likely sites for further chemical reactions, such as nucleophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of 3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone, they do offer insights into the properties of structurally similar compounds. For instance, the crystal structure analysis provides information on the solid-state conformation, which can influence properties such as solubility and stability. The presence of bromo and phenyl groups could affect the compound's lipophilicity, which in turn might influence its biological activity.

Scientific Research Applications

Antioxidant Properties

Compounds structurally related to (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone have been synthesized and evaluated for their antioxidant activities. For example, derivatives of diphenylmethane and bromophenols have been synthesized, showing effective antioxidant power, potentially due to the presence of bromine atoms and phenolic groups (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). These findings suggest that structurally similar compounds could possess significant antioxidant properties, which are valuable in pharmaceutical and material science applications.

Antitumor Activity

Research has also been conducted on derivatives for their antitumor activities. For instance, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018). This highlights the potential therapeutic applications of such compounds in developing new anticancer drugs.

Antibacterial Activity

Compounds with structural motifs related to the queried chemical have been evaluated for their antibacterial activities. Heterocyclic systems containing bridged nitrogen atoms, including derivatives of phenylquinoline, have shown promising antibacterial properties (Hui et al., 2000). This suggests that modifications to the phenylquinazoline core could yield compounds with significant antibacterial efficacy.

Anticonvulsant Activity and Sodium Channel Blocking

The synthesis and evaluation of 3-aminopyrroles for anticonvulsant activity have revealed compounds with considerable activity and a remarkable lack of neurotoxicity, indicating potential for further exploration in neurological disorder treatments (Unverferth et al., 1998). These findings underscore the diverse pharmacological applications of compounds with similar structural frameworks.

Future Directions

The future research directions for (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone and related compounds could include further exploration of their synthesis methods, investigation of their biological activities and mechanisms of action, and evaluation of their potential applications in medicine and other fields .

properties

IUPAC Name |

[3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrN4O2/c26-19-9-10-22-21(16-19)23(17-5-2-1-3-6-17)29-25(28-22)27-20-8-4-7-18(15-20)24(31)30-11-13-32-14-12-30/h1-10,15-16H,11-14H2,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZSXVWAYWHCRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2505677.png)

![N-butyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2505678.png)

![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)

![Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2505689.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505690.png)

![2-Chloro-1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepan-1-yl]ethanone](/img/structure/B2505692.png)

![6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2505696.png)

![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)